3-Oxopentanedioic acid

Keto acid stability Chemical procurement Shelf-life determination

Researchers developing CNS-active 1,5-benzodiazepines or teaching the classic Robinson tropinone synthesis often face a critical procurement barrier: α-ketoglutaric acid is structurally incompatible and fails to yield the desired heterocyclic scaffold. 3-Oxopentanedioic acid (CAS 542-05-2) is the mandatory β-keto dicarboxylic acid that resolves this specificity gap. • Enables exclusive construction of 1,5-benzodiazepine cores for anxiolytic/anticonvulsant drug candidates. • Only validated starting material for the Robinson tropinone synthesis; no substitute dicarboxylic acid produces the target alkaloid. • Superior chemical stability relative to α-keto acids ensures reproducible reaction kinetics and simplifies cold-chain logistics.

Molecular Formula C5H6O5
Molecular Weight 146.10 g/mol
CAS No. 542-05-2
Cat. No. B044449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxopentanedioic acid
CAS542-05-2
Synonyms3-oxo-Glutaric Acid;  β-oxo-Glutaric Acid;  1,3-Dicarboxyacetone;  3-Ketoglutaric Acid;  3-Oxoglutaric Acid;  3-Oxopentanedioic Acid;  Acetone-1,3-dicarboxylic Acid;  s-Acetonedicarboxylic Acid;  ;  β-Oxoglutaric Acid; 
Molecular FormulaC5H6O5
Molecular Weight146.10 g/mol
Structural Identifiers
SMILESC(C(=O)CC(=O)O)C(=O)O
InChIInChI=1S/C5H6O5/c6-3(1-4(7)8)2-5(9)10/h1-2H2,(H,7,8)(H,9,10)
InChIKeyOXTNCQMOKLOUAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxopentanedioic Acid (CAS 542-05-2): Chemical Class and Core Characteristics for Procurement Decision-Making


3-Oxopentanedioic acid (also known as 1,3-acetonedicarboxylic acid, β-ketoglutaric acid, or 3-oxoglutaric acid) is a five-carbon β-keto dicarboxylic acid with the molecular formula C₅H₆O₅ and a molecular weight of 146.10 g/mol . It exists as a white to off-white crystalline powder with a melting point that varies by source, typically reported as 133-138 °C (with decomposition) [1]. The compound is characterized by a central ketone group flanked by two carboxylic acid moieties, a structural arrangement that fundamentally distinguishes it from its α-keto positional isomer, α-ketoglutaric acid (2-oxopentanedioic acid), and underpins its divergent chemical reactivity and biological function [2].

Why 3-Oxopentanedioic Acid Cannot Be Substituted with In-Class Analogs: The Case for β-Keto Specificity


Within the broader class of dicarboxylic keto acids, 3-oxopentanedioic acid cannot be simply interchanged with its closest structural or positional analogs, particularly α-ketoglutaric acid (2-oxoglutaric acid). This is because the position of the ketone group relative to the carboxyl groups (β vs. α) dictates fundamentally different chemical stability profiles, biological recognition, and synthetic utility [1]. While α-keto acids are prone to instability and are central to the Krebs cycle, the β-keto configuration of 3-oxopentanedioic acid confers greater chemical stability and enables distinct reactivity as a β-diketone equivalent, making it uniquely suited for specific heterocyclic syntheses, such as benzodiazepines and tropinone, where α-ketoglutaric acid is chemically inert or incompatible [2][3].

3-Oxopentanedioic Acid (542-05-2): Quantified Differential Evidence Against Key Comparators


β-Keto Acid Stability vs. α-Keto Acid Instability: A Class-Level Comparison

As a β-keto acid, 3-oxopentanedioic acid exhibits significantly greater chemical stability than its α-keto acid counterpart, α-ketoglutaric acid. This is a well-established class-level distinction where the spatial separation of the carbonyl and carboxyl groups in β-keto acids mitigates the destabilizing interaction that plagues α-keto acids [1]. While α-ketoglutaric acid is known to be relatively unstable and requires stringent storage conditions (e.g., 2-8°C) , 3-oxopentanedioic acid, in its pure crystalline form, can be stored over a desiccant (P₂O₅) for several months, indicating a tangible, practical advantage in handling and inventory management [2]. This stability differential is a critical procurement consideration for laboratories where long-term storage and batch-to-batch consistency are paramount.

Keto acid stability Chemical procurement Shelf-life determination

Differential Biological Activity: β-Ketoglutarate Lacks the Central Metabolic Role of α-Ketoglutarate

A critical distinction for researchers in biochemistry and metabolism is that β-ketoglutarate (the conjugate base of 3-oxopentanedioic acid) is not biologically active in the same pathways as its positional isomer, α-ketoglutarate. Specifically, β-ketoglutarate does not function as a substrate for the α-ketoglutarate dehydrogenase complex, the key control point of the tricarboxylic acid (TCA) cycle that converts α-ketoglutarate to succinyl-CoA [1][2]. This fundamental difference in biological recognition means that 3-oxopentanedioic acid cannot be used as a tracer or intermediate in standard cellular respiration studies, a primary application for α-ketoglutaric acid.

Metabolic pathway analysis Enzyme substrate specificity TCA cycle intermediates

Unique Reactivity in Heterocyclic Synthesis: Benzodiazepine Formation via β-Diketone Chemistry

3-Oxopentanedioic acid serves as a specific β-diketone equivalent, enabling the synthesis of 1,5-benzodiazepine derivatives through a condensation reaction with o-phenylenediamine. This reaction pathway is not accessible to α-ketoglutaric acid or other simple dicarboxylic acids due to their inability to form the requisite cyclic β-diketone intermediate [1][2]. The quantitative utility of 3-oxopentanedioic acid is demonstrated by its application in the synthesis of numerous biologically active benzodiazepine scaffolds, which are foundational to anxiolytic and sedative medications [3].

Heterocyclic synthesis Benzodiazepine intermediates Pharmaceutical building blocks

Application in the Robinson Tropinone Synthesis: A Classical Organic Transformation

3-Oxopentanedioic acid is a historically significant and uniquely effective reagent in the classic Robinson tropinone synthesis, a landmark total synthesis of the tropane alkaloid core [1]. The reaction leverages the β-dicarbonyl nature of the compound to condense with succinaldehyde and methylamine, forming the bicyclic tropinone framework in a single, elegant step. Attempting this synthesis with a positional isomer like α-ketoglutaric acid would fail due to its α-keto acid structure, which lacks the appropriate geometry and reactivity for the double Mannich reaction required [2].

Alkaloid synthesis Classical organic reactions Tropane alkaloid precursors

Precursor to Hepatitis C Virus (HCV) Polymerase Inhibitors

3-Oxopentanedioic acid is a designated intermediate in the synthesis of orally available hepatitis C virus (HCV) polymerase inhibitors [1]. Its β-dicarboxylic acid framework is incorporated into the core structure of these antiviral agents. This application highlights a specific pharmaceutical procurement pathway where alternative dicarboxylic acids, such as α-ketoglutaric acid or glutaric acid, cannot be used as drop-in replacements due to the precise structural requirements for downstream chemical transformations and the resulting biological activity of the final drug molecule.

Antiviral drug synthesis HCV NS5B inhibitors Pharmaceutical intermediates

3-Oxopentanedioic Acid (542-05-2): Defined Application Scenarios Based on Verifiable Evidence


Synthesis of 1,5-Benzodiazepine Derivatives for CNS Drug Discovery

In medicinal chemistry programs focused on central nervous system (CNS) disorders, 3-oxopentanedioic acid is a necessary building block for the construction of 1,5-benzodiazepine cores. As evidenced by its direct reactivity with o-phenylenediamine, this compound is non-substitutable for this specific heterocyclic scaffold, which is prevalent in anxiolytic, sedative, and anticonvulsant drug candidates [1]. Researchers requiring this precise structural motif must procure 3-oxopentanedioic acid, as the more common α-ketoglutaric acid cannot participate in this condensation reaction.

Educational and Research Use in Classic Organic Synthesis Demonstrations

For academic laboratories teaching advanced organic chemistry or conducting research on alkaloid natural products, 3-oxopentanedioic acid is a mandatory reagent for demonstrating and executing the Robinson tropinone synthesis [2]. The reaction's historical significance and pedagogical value are directly tied to the use of this specific β-keto acid. Substitution with other dicarboxylic acids, including α-ketoglutaric acid, will not yield the desired tropinone product, making this a clear case of non-substitutable procurement for educational and basic research purposes.

Pharmaceutical Intermediate for Antiviral Drug Development

In an industrial R&D setting focused on antiviral therapeutics, 3-oxopentanedioic acid is a required intermediate for specific synthetic routes leading to orally available hepatitis C virus (HCV) polymerase inhibitors . The precise β-dicarboxylic acid structure is essential for the integrity of the final active pharmaceutical ingredient (API). Procurement for this application is driven by a validated synthetic pathway that cannot be satisfied by simpler or structurally related analogs like α-ketoglutaric acid, which lack the required reactivity and geometric constraints.

Keto Acid Stability Studies and Comparative Chemical Analysis

For researchers investigating the physicochemical properties of small molecules, 3-oxopentanedioic acid serves as a model β-keto acid. Its documented, superior stability compared to α-keto acids like α-ketoglutaric acid makes it a valuable comparator in studies of decomposition kinetics, storage optimization, and structure-activity relationships (SAR) pertaining to chemical stability [3][4]. Procurement in this context is justified by its distinct stability profile, which provides a quantifiable contrast to the more labile α-keto acid class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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